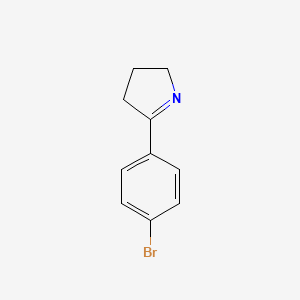

5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole

Description

5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole is an organic compound featuring a brominated phenyl group attached to a dihydropyrrole ring

Properties

IUPAC Name |

5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFYKOZMQNALPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465451 | |

| Record name | 5-(4-BROMO-PHENYL)-3,4-DIHYDRO-2H-PYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22217-79-4 | |

| Record name | 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22217-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-BROMO-PHENYL)-3,4-DIHYDRO-2H-PYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-bromobenzaldehyde and pyrrole.

Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with pyrrole in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other nucleophiles in a polar solvent.

Major Products

Oxidation: Oxidized pyrrole derivatives.

Reduction: De-brominated pyrrole compounds.

Substitution: Substituted phenyl-pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity against neurological disorders. For example, derivatives of this compound have shown promise as multi-target agents in the treatment of Alzheimer's disease due to their ability to inhibit acetylcholinesterase (AChE) effectively .

Case Study: AChE Inhibition

A study evaluating novel pyrrole derivatives demonstrated that compounds with similar structures to this compound exhibited significant AChE inhibitory activity. The results indicated that structural modifications could enhance the efficacy of these compounds in treating neurodegenerative diseases .

Materials Science

Conductive Polymers

The compound is explored for its potential in creating conductive polymers due to its strong photoluminescence properties and good solubility. These attributes make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 1: Properties of this compound in Materials Science

| Property | Value/Description |

|---|---|

| Photoluminescence | Strong |

| Solubility | High |

| Application | Conductive polymers |

Biological Studies

Enzyme Interaction Studies

this compound acts as a probe for studying enzyme interactions and receptor binding. Its structural similarity to biologically active molecules allows researchers to investigate its effects on various biochemical pathways. For instance, studies have shown that this compound can modulate the activity of specific enzymes involved in metabolic processes .

Table 2: Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Modulates activity of AChE and other enzymes |

| Receptor Binding | Interacts with neurotransmitter receptors |

Synthesis and Reaction Mechanisms

Synthesis Routes

The synthesis of this compound typically involves a condensation reaction between 4-bromobenzaldehyde and pyrrole, followed by reduction to yield the final product. This process can be optimized for industrial applications using continuous flow reactors to enhance efficiency and yield.

Reactions

The compound can undergo various chemical reactions:

- Oxidation: Producing pyrrole derivatives using agents like potassium permanganate.

- Reduction: Debromination using hydrogen gas with a palladium catalyst.

- Substitution: Replacing the bromine atom with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism by which 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole exerts its effects involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular communication, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

5-Phenyl-3,4-dihydro-2H-pyrrole: Lacks the bromine atom, resulting in different reactivity and applications.

5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.

Uniqueness

5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole is unique due to the presence of the bromine atom, which imparts distinct electronic properties and reactivity, making it valuable for specific synthetic and research applications.

Biological Activity

5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

This compound features a pyrrole ring substituted at the 5-position with a 4-bromophenyl group. This substitution pattern influences its reactivity and biological interactions, enhancing its electrophilic character due to the presence of the bromine atom. The molecular formula is CHBrN, indicating a nitrogen-containing heterocyclic structure that is integral to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activities. Preliminary studies have suggested its potential effectiveness against various bacterial strains, highlighting its role as a candidate for further pharmaceutical development. The compound's structure allows it to interact with specific molecular targets within microbial cells, potentially disrupting their functions and leading to cell death.

Anticancer Activity

The compound has also been investigated for anticancer properties. Studies have shown that derivatives of pyrrole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays have demonstrated that this compound can modulate key signaling pathways involved in tumor growth and metastasis .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for microbial survival and cancer cell proliferation. For example, it may affect the activity of enzymes involved in metabolic pathways or signal transduction .

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrrole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating significant antibacterial activity compared to standard antibiotics. The results indicated that the compound's bromine substitution plays a vital role in enhancing its bioactivity.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 16 | Moderate |

| Vancomycin | 1 | Standard |

| Ampicillin | 8 | Standard |

Case Study 2: Anticancer Potential

In another investigation focusing on cancer cell lines, this compound was evaluated for its ability to induce apoptosis in human breast cancer cells (MCF-7). The compound showed a dose-dependent increase in apoptotic markers after treatment:

| Concentration (µM) | Apoptotic Index (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.